

Benzylloxycarbonyl-PEG4-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl oxy carbonyl-PEG4-NHS ester*

Cat. No.: *B15601687*

[Get Quote](#)

An In-depth Technical Guide to Benzylloxycarbonyl-PEG4-NHS Ester: Properties and Applications

For researchers, scientists, and drug development professionals, Benzylloxycarbonyl-PEG4-NHS ester is a valuable bifunctional crosslinker. Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines, a tetra-ethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a benzylloxycarbonyl (Cbz or Z) protecting group on the other end. This guide provides a comprehensive overview of its chemical properties and detailed protocols for its use in bioconjugation and subsequent deprotection.

Chemical and Physical Properties

The fundamental properties of Benzylloxycarbonyl-PEG4-NHS ester are summarized below, providing essential data for its application in experimental design.

Property	Value	Reference
Molecular Weight	481.49 g/mol	[1]
Chemical Formula	C23H31NO10	[1]

Experimental Protocols

The utility of Benzyloxycarbonyl-PEG4-NHS ester lies in its two primary reactive functionalities: the NHS ester and the Cbz protecting group. The following sections provide detailed protocols for the conjugation of the NHS ester to amine-containing molecules and the subsequent removal of the Cbz protecting group.

Protocol 1: Bioconjugation via NHS Ester Coupling

This protocol details the conjugation of Benzyloxycarbonyl-PEG4-NHS ester to a primary amine-containing biomolecule, such as a protein or antibody. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond.

Materials:

- Benzyloxycarbonyl-PEG4-NHS ester
- Protein or other amine-containing biomolecule
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5.
Avoid buffers containing primary amines like Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine
- Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment

Procedure:

- Prepare the Biomolecule: Dissolve the protein or other biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Prepare the NHS Ester Solution: Immediately before use, dissolve the Benzyloxycarbonyl-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

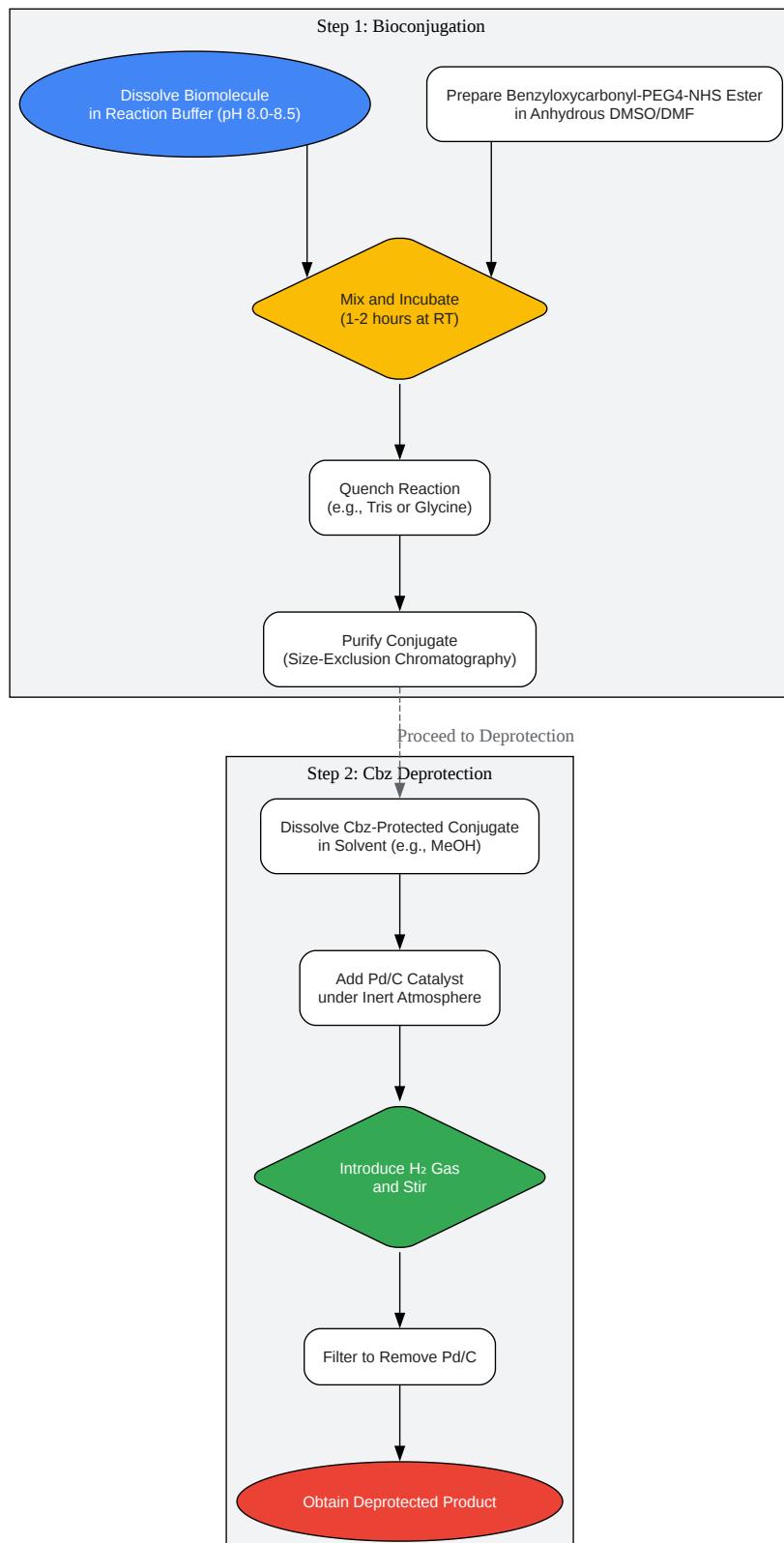
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
 - Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours on ice. Protect from light if the NHS ester is conjugated to a fluorescent dye.
- Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
- Purification: Remove the excess, unreacted Benzyloxycarbonyl-PEG4-NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group

Following conjugation, the Cbz group can be removed to reveal a primary amine, which can then be used for further modifications. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Materials:

- Cbz-protected biomolecule conjugate
- Palladium on activated carbon (Pd/C), 10% w/w
- Hydrogen gas (H₂) source
- Inert gas (e.g., nitrogen or argon)
- Solvent: Methanol (MeOH) or ethanol (EtOH)


Procedure:

- Prepare the Reaction: Dissolve the Cbz-protected biomolecule in the chosen solvent.

- Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
- Add Catalyst: Carefully add the Pd/C catalyst to the reaction mixture. The amount of catalyst can vary but is typically around 10% by weight of the substrate.
- Hydrogenation: Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure, established using a balloon of H₂).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry. Reaction times can vary from a few hours to overnight.
- Work-up:
 - Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Evaporate the solvent under reduced pressure to obtain the deprotected product.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical experiment involving Benzyloxycarbonyl-PEG4-NHS ester, from initial bioconjugation to the final deprotected product.

[Click to download full resolution via product page](#)

Experimental workflow for using Benzylloxycarbonyl-PEG4-NHS ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Benzylloxycarbonyl-PEG4-NHS ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601687#benzylloxycarbonyl-peg4-nhs-ester-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com